molecular formula C16H10BrNO4 B8259338 3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- CAS No. 925001-08-7

3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-

Cat. No.: B8259338
CAS No.: 925001-08-7
M. Wt: 360.16 g/mol
InChI Key: ZQVOSKHSAXGIOP-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- is a compound belonging to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as metal-catalyzed cycloaddition reactions. These methods can utilize catalysts like copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring .

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

The mechanism by which 3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]- is unique due to the presence of the bromophenoxy group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-[4-(4-bromophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO4/c17-11-3-7-13(8-4-11)21-12-5-1-10(2-6-12)15-9-14(16(19)20)18-22-15/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOSKHSAXGIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204203
Record name 5-[4-(4-Bromophenoxy)phenyl]-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925001-08-7
Record name 5-[4-(4-Bromophenoxy)phenyl]-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925001-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(4-Bromophenoxy)phenyl]-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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